BENGHE Foundational & Exploratory

Check Availability & Pricing

ML-290: A Novel Small Molecule Agonist for
Anti-Fibrotic Gene Activation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML-290

Cat. No.: B609136

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a
pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.
[1][2][3] Therapeutic options remain limited. ML-290, a potent and selective small molecule
agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a promising anti-
fibrotic agent.[1][4] This technical guide provides a comprehensive overview of ML-290,
detailing its mechanism of action, its role in the activation of anti-fibrotic gene programs, and
the experimental methodologies used to characterize its effects. The information presented is
intended to support researchers, scientists, and drug development professionals in the
exploration of ML-290 and related compounds as potential therapeutics for fibrotic diseases.

Introduction to ML-290 and its Target: RXFP1

Fibrosis is the result of a dysregulated wound-healing process, where persistent injury and
inflammation lead to the continuous activation of myofibroblasts and excessive deposition of
ECM proteins, primarily collagen. Key signaling molecules, such as transforming growth factor-
beta (TGF-3), are central to driving this pro-fibrotic response.

The relaxin peptide has demonstrated significant anti-fibrotic properties in various preclinical
models. However, its therapeutic application is hampered by a short half-life. ML-290 is a small
molecule agonist designed to overcome this limitation by activating the cognate receptor for
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relaxin, RXFP1, a G protein-coupled receptor. As a non-peptidic molecule, ML-290 offers
improved stability and pharmacokinetic properties, making it a more viable candidate for
chronic therapeutic use. Studies have shown that ML-290 effectively replicates the anti-fibrotic
effects of relaxin, demonstrating its potential in treating conditions such as liver fibrosis.

Mechanism of Action and Signhaling Pathways

ML-290 functions as a biased allosteric agonist at the human RXFP1 receptor. Its binding
initiates a cascade of intracellular signaling events that collectively counter pro-fibrotic stimuli.

G-Protein Coupling and Second Messenger Activation

Upon binding to RXFP1, ML-290 promotes the coupling of the receptor to several G-proteins,
including Gas and GaoB, with weaker coupling to Gai3. This leads to the modulation of
intracellular second messengers. In various cell types, including human primary vascular
endothelial and smooth muscle cells, ML-290 has been shown to increase the accumulation of
both cyclic AMP (cAMP) and cyclic GMP (cGMP). This signaling profile is indicative of
vasodilatory and anti-fibrotic properties.

Antagonism of TGF-f1/Smad Signaling

A critical component of ML-290's anti-fibrotic activity is its ability to interfere with the canonical
TGF-[1 signaling pathway, a primary driver of fibrosis. In human cardiac fibroblasts (HCFs) and
hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, ML-290 has
been shown to inhibit the TGF-B1-induced phosphorylation of Smad2 and Smad3. These Smad
proteins are key transcriptional regulators that, upon activation, translocate to the nucleus to
promote the expression of pro-fibrotic genes, including those for collagens and a-smooth
muscle actin (a-SMA). By inhibiting Smad2/3 phosphorylation, ML-290 effectively blunts the
downstream genetic response to TGF-f31.

Modulation of Extracellular Matrix Remodeling

RNA sequencing analysis has revealed that ML-290 treatment in TGF-B1-activated hepatic
stellate cells primarily affects genes involved in extracellular matrix remodeling and cytokine
signaling. ML-290 has been observed to chronically activate matrix metalloproteinase-2 (MMP-
2), an enzyme involved in the degradation of ECM components. This dual action of inhibiting
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collagen synthesis and promoting its degradation contributes to a net reduction in fibrotic
tissue.
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ML-290 Anti-Fibrotic Signaling Pathway
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Experimental Workflow for Evaluating ML-290
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Logical Framework of ML-290's Anti-Fibrotic Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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